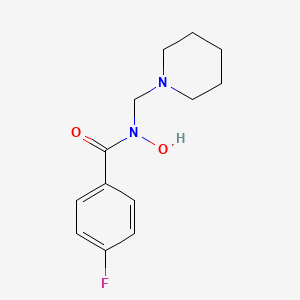
(+/-)-4-O-Ethyl albuterol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-4-O-Ethyl albuterol is a synthetic compound that belongs to the class of beta-2 adrenergic receptor agonists. It is structurally related to albuterol, a well-known medication used to treat asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of an ethyl group at the 4-O position, which distinguishes it from its parent compound, albuterol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-4-O-Ethyl albuterol typically involves the following steps:
Starting Material: The synthesis begins with methyl salicylate.
Acylation: Methyl salicylate undergoes acylation with bromoacetyl chloride to produce the desired bromoketone.
Amination: The bromoketone is then reacted with N-benzyl-N-t-butyl amine to form the aminoketone.
Reduction: The ketone and ester groups are reduced to alcohols using lithium aluminum hydride (LiAlH4), yielding the triol.
Deprotection: The benzyl group is removed using a palladium-carbon (Pd-C) catalyst with hydrogen gas, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
化学反应分析
Types of Reactions
(+/-)-4-O-Ethyl albuterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The ethyl group at the 4-O position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
(+/-)-4-O-Ethyl albuterol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of beta-2 adrenergic receptor agonists.
Biology: The compound is used in research to understand its effects on cellular signaling pathways and receptor interactions.
Medicine: this compound is investigated for its potential therapeutic effects in treating respiratory diseases such as asthma and COPD.
Industry: The compound is used in the development of new inhalation therapies and drug delivery systems
作用机制
(+/-)-4-O-Ethyl albuterol exerts its effects by binding to beta-2 adrenergic receptors located on the smooth muscles of the airways. This binding activates the receptors, leading to the stimulation of adenylate cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow .
相似化合物的比较
Similar Compounds
Albuterol: A racemic mixture of R- and S-isomers, commonly used to treat asthma and COPD.
Levalbuterol: The R-enantiomer of albuterol, known for its higher selectivity and reduced side effects compared to the racemic mixture
Uniqueness
(+/-)-4-O-Ethyl albuterol is unique due to the presence of the ethyl group at the 4-O position, which may influence its pharmacokinetic and pharmacodynamic properties. This structural modification can potentially enhance its therapeutic efficacy and reduce side effects compared to its parent compound, albuterol.
属性
分子式 |
C15H25NO3 |
|---|---|
分子量 |
267.36 g/mol |
IUPAC 名称 |
2-(tert-butylamino)-1-[4-ethoxy-3-(hydroxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C15H25NO3/c1-5-19-14-7-6-11(8-12(14)10-17)13(18)9-16-15(2,3)4/h6-8,13,16-18H,5,9-10H2,1-4H3 |
InChI 键 |
JQDGYVDWHJOFBC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(CNC(C)(C)C)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




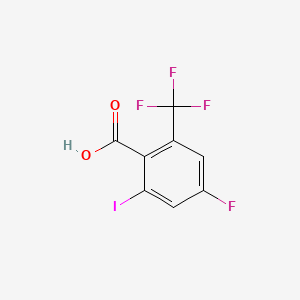
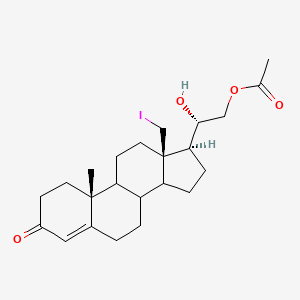
![2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13424390.png)
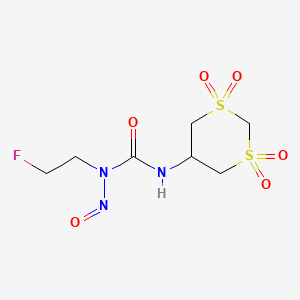
![N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13424408.png)
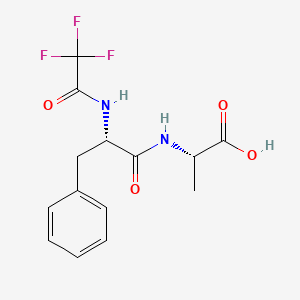
![5,6-Difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B13424422.png)
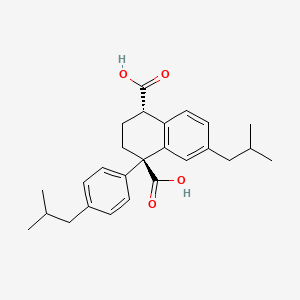
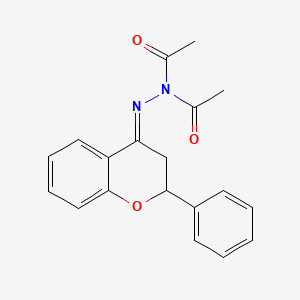
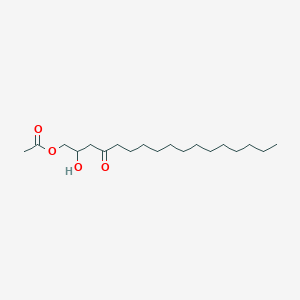
![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)
